Solifenacin-d5 (succinate) is a deuterated form of solifenacin succinate, a competitive muscarinic acetylcholine receptor antagonist primarily used in the treatment of overactive bladder. This compound is characterized by its ability to alleviate symptoms such as urgency, frequency, and urge incontinence by selectively inhibiting specific muscarinic receptors (M1, M2, and M3) in the bladder. The deuterated variant is particularly useful in pharmacokinetic studies due to its unique isotopic labeling, which enhances the accuracy of quantification in bioanalytical methods.
Solifenacin-d5 (succinate) is derived from solifenacin, a compound that belongs to the class of muscarinic receptor antagonists. It is classified under the therapeutic category of urological agents. The succinate form indicates that it is a salt formed with succinic acid, enhancing its solubility and stability for pharmaceutical applications. The compound's stable isotope labeling with deuterium (d5) allows for precise tracking during metabolic studies and drug monitoring.
The synthesis of solifenacin-d5 (succinate) involves several key steps:
The molecular structure of solifenacin-d5 (succinate) can be summarized as follows:
The structure includes a quinuclidine moiety linked to a tetrahydroisoquinoline unit, which is characteristic of muscarinic antagonists. The presence of five deuterium atoms in the structure allows for distinct identification during analytical procedures .
Solifenacin-d5 (succinate) undergoes several chemical reactions relevant to its pharmacological activity:
The mechanism of action of solifenacin-d5 involves selective antagonism at muscarinic receptors located in the bladder:
Analytical methods such as high-performance liquid chromatography can be utilized to assess purity and stability over time .
Solifenacin-d5 (succinate) has significant applications in scientific research:
Deuteration of the solifenacin backbone targets specific hydrogen atoms at metabolically vulnerable sites to enhance molecular stability without altering pharmacological activity. Solifenacin-d5 succinate incorporates five deuterium atoms (D5) at the benzylic positions of the tetrahydroisoquinoline ring, as confirmed by its molecular formula C23H21D5N2O2·C4H6O4 (molecular weight: 485.58 g/mol) [1] [3]. Two primary synthetic approaches exist:
Table 1: Deuteration Sites in Solifenacin-d5 Succinate
Position | Chemical Environment | Deuteration Method | Isotopic Purity |
---|---|---|---|
Tetrahydroisoquinoline ring | Benzylic methylene | Pd/C-catalyzed D2 exchange | ≥99.5 atom % D |
Phenyl ring | Ortho/para positions | Electrophilic aromatic deuteration | <5 atom % D (minor) |
Quinuclidine ring | Tertiary C-H | Not deuterated | Not applicable |
Challenges include regioselectivity control and deuterium scrambling. The use of aprotic solvents (e.g., deuterated tetrahydrofuran) and low-temperature reactions (−20°C to 0°C) minimizes isotopic dilution [4].
Crude Solifenacin-d5 succinate requires rigorous purification to remove non-deuterated impurities and synthetic byproducts. Reverse-phase chromatography (C18 stationary phase) with acetonitrile/ammonium acetate buffer (pH 7.0) achieves baseline separation, exploiting hydrophobic differences between deuterated and non-deuterated species [3] [7]. Critical purification parameters include:
Post-purification, the compound is lyophilized to obtain a crystalline solid with >99.0% chemical purity and ≥99.5% isotopic purity. Nuclear magnetic resonance characterization includes 1H NMR absence of benzylic proton signals (δ 3.5–3.8 ppm) and 13C NMR peak shifts due to deuterium isotope effects [3]. Lot-specific Certificates of Analysis document:
Scaling Solifenacin-d5 succinate synthesis to Good Manufacturing Practice standards faces three interrelated hurdles:
API-D Deuterium Technologies addresses these through "accelerated deuterium incorporation" technology, reducing synthesis steps from 9 to 3 and cutting production time by 70% versus conventional routes [2].
Quantifying deuterium incorporation employs orthogonal analytical methods:
Table 2: Isotopic Incorporation Efficiency Metrics
Method | Principle | Precision | Limitations |
---|---|---|---|
High-resolution mass spectrometry | Mass defect analysis | ±0.01 Da (FT-ICR) | Cannot distinguish positional isomers |
LC-MS/MS with CID | Deuterium retention in fragment ions | ±0.2% absolute | Requires reference standards |
2H NMR | Direct detection of D nuclei | ±0.3 atom % D | Low sensitivity (≥1 mg sample) |
Isotope ratio mass spectrometry | 2H/1H ratio | ±0.0001 atom % | Destructive analysis |
Efficiency is calculated as:
Isotopic Purity (%) = [Σ(Intensity<sub>M+Dx</sub>) / Total Ion Intensity] × 100
Batch consistency requires ≤1.5% relative standard deviation in deuterium content across batches. Process optimization improves incorporation from initial yields of 85–90% to >99% through:
Comparative studies show metabolic labeling (e.g., SILAC) achieves 98.5% isotope incorporation in cell-based systems but is inapplicable to small molecules. Chemical labeling efficiency for Solifenacin-d5 succinate now approaches biological standards through advanced catalytic deuteration [5] [6].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: